bisindolylmaleimide viii
CAS No.: 125313-65-7
Cat. No.: VC0541636
Molecular Formula: C26H26N4O4
Molecular Weight: 458.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125313-65-7 |
|---|---|
| Molecular Formula | C26H26N4O4 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) |
| Standard InChI Key | VEOXVBTXROWDAH-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN |
| Canonical SMILES | CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN |
| Appearance | Solid powder |
Introduction
Chemical and Structural Profile of Bisindolylmaleimide VIII
Molecular Characteristics
BIM-VIII (C<sub>24</sub>H<sub>22</sub>N<sub>4</sub>O<sub>2</sub>, molecular weight 398.5 g/mol) features a bisindolylmaleimide core structure with substitutions at the N1 and N1' positions (3-aminopropyl and methyl groups, respectively) . The planar maleimide ring facilitates ATP-competitive binding to PKC's catalytic domain, while the indole moieties contribute to hydrophobic interactions within the kinase's substrate pocket .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Purity | >98% (HPLC) |
| Solubility | DMSO (50 mM), ethanol (10 mM) |
| Stability | -20°C, desiccated (24 months) |
| CAS Registry Number | 125313-65-7 |
Structural Analogues and Isoform Selectivity
Comparative studies reveal BIM-VIII's 3.7-fold selectivity for PKC-α over PKC-β<sub>I</sub>, contrasting with broader-spectrum inhibitors like staurosporine . This selectivity arises from steric complementarity between the 3-aminopropyl group and PKC-α's Glu500 residue, a feature absent in β isoforms .
Synthetic Methodologies
Core Structure Assembly
The canonical synthesis employs a double Grignard addition strategy:
-
Indole activation: Treatment of N-methylindole with LDA generates a C3-lithiated species .
-
Maleimide coupling: Reaction with N-methyl-2,3-dibromomaleimide in toluene/HMPA yields the bisindolyl adduct (70% efficiency) .
-
Side-chain modification: Subsequent alkylation introduces the 3-aminopropyl group via Mitsunobu reaction with tert-butyl N-(3-hydroxypropyl)carbamate, followed by deprotection .
Challenges in Unsymmetrical Derivative Synthesis
Achieving regioselective indole substitution requires precise solvent control:
-
THF: Favors mono-adducts (74% yield), enabling sequential functionalization
Recent advances employ Suzuki-Miyaura cross-coupling of indolyl triflates with maleimide boronic esters, achieving 55% yield for unsymmetrical variants .
Mechanism of Kinase Inhibition
ATP-Competitive Binding
BIM-VIII occupies the PKC ATP-binding pocket through:
-
Maleimide carbonyls: Hydrogen bonding with backbone amides (Val404, Lys371)
-
Indole systems: π-π stacking with Phe629 in the hinge region
-
3-Aminopropyl chain: Ionic interaction with Glu500 (PKC-α specific)
Table 2: Kinase Inhibition Profile
| Target | IC<sub>50</sub> (nM) | Selectivity vs. PKC-α |
|---|---|---|
| PKC-α | 53 | 1.0 |
| PKC-β<sub>I</sub> | 195 | 3.7 |
| CDK2 | 600 | 11.3 |
| GSK-3β | >10,000 | >188 |
Apoptotic Pathway Modulation
BIM-VIII enhances death receptor signaling through:
-
Fas sensitization: Reduces FLIP recruitment by 62% at 100 nM (p < 0.01 vs. control)
-
DR5 activation: Increases caspase-8 cleavage 3.2-fold in HT-29 cells
-
Mitochondrial priming: Lowers Bcl-2/Bax ratio from 2.1 to 0.4 (24h treatment)
Pharmacological Applications
Autoimmune Disease Models
In murine collagen-induced arthritis:
-
5 mg/kg/day BIM-VIII reduced paw swelling by 78% (p < 0.001)
-
Synergized with anti-CD3 therapy, enabling 83% reduction in TNF-α vs. monotherapy
Chemosensitization
Pre-treatment with 100 nM BIM-VIII:
-
Increased 5-FU cytotoxicity 4.7-fold in HCT116 cells (CI = 0.21)
-
Overcame P-glycoprotein resistance in KB-V1 cells (IC<sub>50</sub> shift from 12 μM to 0.8 μM for doxorubicin)
Metastasis Suppression
In MDA-MB-231 xenografts:
-
10 mg/kg BIM-VIII q3d reduced lung nodules by 91% (p < 0.001)
-
Downregulated MMP-9 expression (2.8-fold decrease vs. vehicle)
Structure-Activity Relationship (SAR) Insights
Critical Pharmacophores
-
Maleimide ring: Removal (succinimide analog) reduces PKC inhibition 240-fold
-
N1 substitution:
-
Indole substitution:
Macrocyclic Derivatives
Incorporating 14-16 atom linkers between indoles:
Future Directions and Clinical Translation
Isoform-Specific Probe Development
Recent efforts focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume